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molecular formula C14H12O2 B1346970 2-Benzylbenzoic acid CAS No. 612-35-1

2-Benzylbenzoic acid

Cat. No. B1346970
M. Wt: 212.24 g/mol
InChI Key: FESDHLLVLYZNFY-UHFFFAOYSA-N
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Patent
US05834468

Procedure details

4-[3-(2-Benzylphenyl)prop-1-enyl]benzoic acid was prepared by reaction of 2-benzylbenzaldehyde with 4-carboxyphenethyltriphenylphosphonium bromide using a similar method to that of example 33(B) to give a gum. [2-Benzylbenzaldehyde (an oil) was obtained from 2-benzylbenzoic acid using a similar method to that of example 33(A)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-carboxyphenethyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br-].[C:17]([C:20]1[CH:46]=[CH:45][C:23]([CH2:24][CH2:25][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:22][CH:21]=1)([OH:19])=[O:18]>>[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][CH:25]=[CH:24][C:23]1[CH:45]=[CH:46][C:20]([C:17]([OH:19])=[O:18])=[CH:21][CH:22]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]([OH:18])=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=O)C=CC=C1
Name
4-carboxyphenethyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(=O)(O)C1=CC=C(CC[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a gum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)CC=CC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=O)C=CC=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05834468

Procedure details

4-[3-(2-Benzylphenyl)prop-1-enyl]benzoic acid was prepared by reaction of 2-benzylbenzaldehyde with 4-carboxyphenethyltriphenylphosphonium bromide using a similar method to that of example 33(B) to give a gum. [2-Benzylbenzaldehyde (an oil) was obtained from 2-benzylbenzoic acid using a similar method to that of example 33(A)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-carboxyphenethyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br-].[C:17]([C:20]1[CH:46]=[CH:45][C:23]([CH2:24][CH2:25][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:22][CH:21]=1)([OH:19])=[O:18]>>[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][CH:25]=[CH:24][C:23]1[CH:45]=[CH:46][C:20]([C:17]([OH:19])=[O:18])=[CH:21][CH:22]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:1]([C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]([OH:18])=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=O)C=CC=C1
Name
4-carboxyphenethyltriphenylphosphonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(=O)(O)C1=CC=C(CC[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a gum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)CC=CC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=O)C=CC=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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